![molecular formula C9H10N2O B13309674 (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)
(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and environmental benefits .
化学反応の分析
Types of Reactions: (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the methyl group or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
科学的研究の応用
Chemistry: In chemistry, (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antiviral, antibacterial, and anticancer properties. Additionally, it serves as a scaffold for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its efficient synthesis and functionalization make it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
類似化合物との比較
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,2-a]pyrimidine: Another related compound with a different nitrogen placement in the ring structure.
Uniqueness: (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(3-methylimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-7-5-10-9-8(6-12)3-2-4-11(7)9/h2-5,12H,6H2,1H3 |
InChIキー |
GOLKMKPPODZOTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2N1C=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


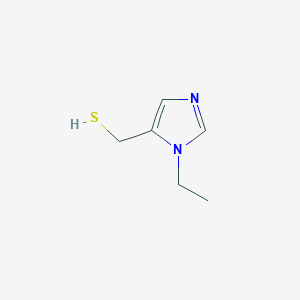
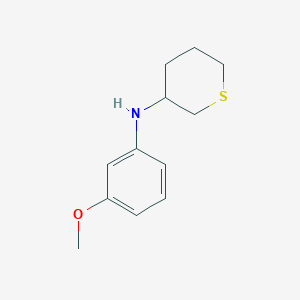
![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-one](/img/structure/B13309601.png)
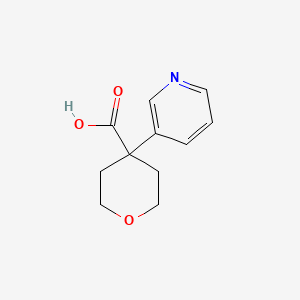
![(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13309628.png)
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)
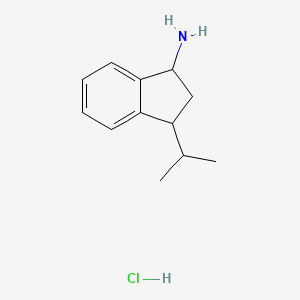
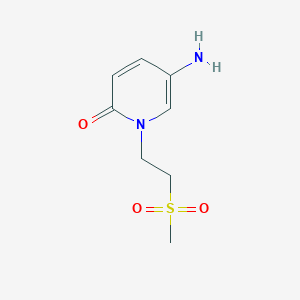


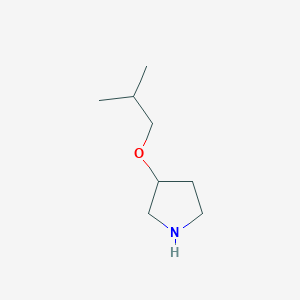
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
